molecular formula C18H15Cl2FN3O+ B14152483 2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium CAS No. 1024591-59-0

2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium

Cat. No.: B14152483
CAS No.: 1024591-59-0
M. Wt: 379.2 g/mol
InChI Key: FTZNDWDWCRLNOG-UHFFFAOYSA-O
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Description

2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with glyoxal and methylamine under acidic conditions to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-chlorophenyl)-1-methyl-1H-imidazol-3-ium
  • 2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-bromophenyl)-1-methyl-1H-imidazol-3-ium
  • 2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-methylphenyl)-1-methyl-1H-imidazol-3-ium

Uniqueness

The uniqueness of 2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups enhances its potential as a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

1024591-59-0

Molecular Formula

C18H15Cl2FN3O+

Molecular Weight

379.2 g/mol

IUPAC Name

2-[2-amino-4-(4-fluorophenyl)-3-methylimidazol-1-ium-1-yl]-1-(3,4-dichlorophenyl)ethanone

InChI

InChI=1S/C18H14Cl2FN3O/c1-23-16(11-2-5-13(21)6-3-11)9-24(18(23)22)10-17(25)12-4-7-14(19)15(20)8-12/h2-9,22H,10H2,1H3/p+1

InChI Key

FTZNDWDWCRLNOG-UHFFFAOYSA-O

Canonical SMILES

CN1C(=C[N+](=C1N)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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